Molybdenum sodium oxide

Descripción

Historical Perspectives on Molybdenum and Sodium Oxide Systems

The study of molybdenum sodium oxide systems is rooted in the history of its constituent elements. Molybdenum was discovered by Carl Wilhelm Scheele in 1778 and first isolated in 1781 by Peter Jacob Hjelm. americanelements.com The name itself is derived from the Greek word "molybdos," meaning lead, reflecting its initial confusion with lead-bearing minerals. americanelements.com

The synthesis of the most common compound in this family, sodium molybdate (B1676688) (Na₂MoO₄), marked a key development. It was initially prepared through a hydration method. atamanchemicals.comatamankimya.comlcrl.netatamankimya.com A more practical and widely adopted synthesis method was later developed, which involves dissolving molybdenum trioxide (MoO₃) in a sodium hydroxide (B78521) (NaOH) solution at temperatures between 50 and 70°C. atamanchemicals.comatamankimya.comlcrl.net The resulting product is then crystallized from the filtered solution. atamanchemicals.comatamankimya.comlcrl.net This process yields sodium molybdate dihydrate (Na₂MoO₄·2H₂O), a white, crystalline salt. wikipedia.org The anhydrous form can be obtained by heating the dihydrate to 100°C to remove the water of crystallization. atamanchemicals.comatamankimya.commolybdenum.com.cn

Current Research Landscape and Academic Significance of this compound Compounds

The academic and industrial significance of this compound compounds is demonstrated by their broad spectrum of applications, which are the subject of ongoing research.

Key Research Areas:

Corrosion Inhibition: Sodium molybdate is a widely studied and applied corrosion inhibitor, particularly for iron and steel in water treatment systems. noahchemicals.combisley.biz It functions as a non-oxidizing anodic inhibitor, forming a passive film on metal surfaces. noahchemicals.combisley.biz Research highlights its effectiveness in lower concentrations compared to other inhibitors like sodium nitrite, which reduces the conductivity of the circulating water and decreases the potential for galvanic corrosion. wikipedia.orgbisley.biz

Catalysis: Molybdenum-based compounds are pivotal catalysts in numerous chemical processes. lidsen.com Sodium molybdate is used in the manufacturing of catalysts for various industrial reactions, including the hydrodesulfurization of petroleum and the production of pigments and dyes. lcrl.netlidsen.comontosight.ai Research also explores its use in the synthesis of fine chemicals and as a greener alternative to traditional catalysts. atamanchemicals.com

Energy Storage: A significant area of modern research is the application of novel sodium molybdenum oxides in energy storage systems, specifically as electrode materials for sodium-ion batteries (SIBs). mdpi.com For instance, a layered compound, Na₀.₃MoO₂, has been synthesized and shown to be a promising anode material, exhibiting remarkable cycling stability and good rate capability. rsc.org Other research focuses on molybdenum-incorporated O3-type sodium layered oxides to improve the electrochemical performance and thermal stability of cathodes for SIBs. researchgate.net

Agriculture: Sodium molybdate serves as an essential source of the micronutrient molybdenum for plants and animals. chemiis.com It is used in fertilizers to address molybdenum deficiencies in soil, which is crucial for nitrogen fixation in legumes like beans and lentils. bisley.bizbisley.bizmeghachem.org Its high water solubility makes it an efficient delivery vessel for this nutrient. bisley.bizmeghachem.org

Nanomaterials: There is growing interest in synthesizing sodium molybdate nanoparticles. researchgate.net These nanomaterials are being investigated for their potential in advanced catalysis, environmental remediation for pollutant degradation, and biomedical applications due to their antioxidant properties. researchgate.netnanorh.com

Other Industrial Applications: The versatility of these compounds extends to their use as additives in metal finishing, lubricants, and the glass and ceramics industry, where they act as a fluxing agent. noahchemicals.comchemiis.commeghachem.org

The diverse functionalities of sodium molybdenum oxides continue to drive research, pointing toward future innovations in materials science, sustainable chemistry, and energy technology. noahchemicals.com

Classification and Nomenclature in Advanced this compound Chemistry

The chemistry of molybdenum sodium oxides is characterized by the ability of molybdate ions to polymerize, forming a variety of complex structures, particularly in acidic solutions. umich.edu This leads to a classification system that distinguishes between simple molybdates and more complex polymolybdates.

Sodium Molybdate (Orthomolybdate) The simplest and most common form is sodium molybdate, which contains the discrete, tetrahedral molybdate anion (MoO₄²⁻). atamanchemicals.comatamankimya.com

Sodium Molybdate Anhydrous (Na₂MoO₄): The anhydrous salt. atamanchemicals.com Its IUPAC name is disodium (B8443419) tetraoxomolybdate. nih.gov

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O): The more frequently encountered hydrated form. wikipedia.org It is a crystalline powder that loses its water of crystallization when heated above 100°C. atamanchemicals.com

Polymolybdates (Isopolymolybdates) When solutions of simple molybdate are acidified, the MoO₄²⁻ anions condense to form larger, chain- or cage-like structures known as polymolybdates. The specific species formed depends on factors like pH and concentration. electrochemsci.org Research has identified several distinct sodium polymolybdate compounds.

Sodium Dimolybdate (Na₂Mo₂O₇): Formed from the condensation of two molybdate units. researchgate.net

Sodium Trimolybdate: Mechanochemical synthesis has been shown to be an efficient method for producing sodium trimolybdate. rsc.org

Sodium Tetramolybdate (NaMo₄O₆): A metallic, infinite-chain polymer derived from the condensation of octahedral molybdenum clusters. acs.org

Sodium Heptamolybdate: Can also be synthesized via mechanochemistry. rsc.org

Sodium Octamolybdate (e.g., Na₄Mo₈O₂₆): This species is known to form in acidified molybdate solutions. umich.eduscielo.br

Molybdenum Bronzes and Other Complex Oxides This classification includes compounds with non-stoichiometric compositions and unique electronic properties.

Sodium Molybdenum Bronze (NaₓMoO₃): These are compounds where sodium ions are inserted into the molybdenum trioxide lattice. lidsen.com They exhibit properties like electrochromism (changing color with an applied electric field). lidsen.comlidsen.com

Layered Sodium Molybdenum Oxides (e.g., Na₀.₃MoO₂): These are advanced materials synthesized for specific applications, such as electrodes in sodium-ion batteries, and are characterized by their layered crystal structures. mdpi.comrsc.org

This systematic classification is essential for understanding the relationship between the structure and the diverse properties and applications of sodium molybdenum oxide compounds.

Data Tables

Table 1: Properties of Sodium Molybdate

| Property | Sodium Molybdate (Anhydrous) | Sodium Molybdate (Dihydrate) |

|---|---|---|

| Chemical Formula | Na₂MoO₄ | Na₂MoO₄·2H₂O |

| Molar Mass | 205.92 g/mol | 241.95 g/mol |

| Appearance | White powder | White, crystalline powder |

| Density | 3.78 g/cm³ | --- |

| Melting Point | 687 °C (1,269 °F; 960 K) | Loses water at 100 °C |

| Solubility in Water | 84 g/100 ml (100 °C) | Soluble |

| Crystal Structure | --- | Orthorhombic |

| IUPAC Name | disodium;dioxido(dioxo)molybdenum | disodium;dioxido(dioxo)molybdenum;dihydrate |

Sources: atamankimya.comwikipedia.orgnih.govresearchgate.net

Table 2: Classification of Sodium Molybdenum Oxide Compounds

| Classification | Example Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|---|

| Simple Molybdate | Sodium Molybdate | Na₂MoO₄ | Contains discrete tetrahedral MoO₄²⁻ anions. atamanchemicals.com |

| Polymolybdate | Sodium Dimolybdate | Na₂Mo₂O₇ | Formed from condensation of molybdate units. researchgate.net |

| Polymolybdate | Sodium Trimolybdate | e.g., Ag₂Mo₃O₁₀·2H₂O (Silver salt as example) | Contains trimolybdate polyanions. rsc.orgnih.gov |

| Polymolybdate | Sodium Tetramolybdate | NaMo₄O₆ | Infinite-chain polymer structure. acs.org |

| Polymolybdate | Sodium Octamolybdate | e.g., Na₄Mo₈O₂₆ | Highly aggregated molybdate species. scielo.br |

| Molybdenum Bronze | Sodium Molybdenum Bronze | NaₓMoO₃ | Non-stoichiometric, electrochromic properties. lidsen.com |

| Complex Layered Oxide | Layered Sodium Molybdenum Oxide | Na₀.₃MoO₂ | Layered structure for ion intercalation (batteries). rsc.org |

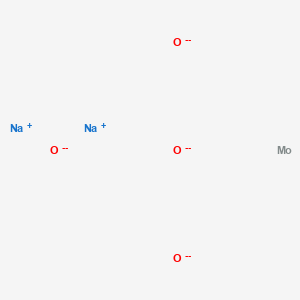

Structure

2D Structure

Propiedades

Número CAS |

12680-49-8 |

|---|---|

Fórmula molecular |

MoNa2O4-6 |

Peso molecular |

205.9 g/mol |

Nombre IUPAC |

disodium;molybdenum;oxygen(2-) |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;4*-2 |

Clave InChI |

ZRHUTIVLUJFNEX-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Mo] |

SMILES canónico |

[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Mo] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

7631-95-0 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Molybdenum sodium oxide |

Origen del producto |

United States |

Synthesis Methodologies for Molybdenum Sodium Oxide Materials

Aqueous and Solvothermal Synthetic Pathways

Aqueous and solvothermal methods are solution-based techniques that offer excellent control over the nucleation and growth of molybdenum sodium oxide materials. These pathways are particularly advantageous for producing nano- and micro-structured materials with tailored morphologies.

Hydrothermal Synthesis of Sodium Molybdate (B1676688) and Derived Oxides

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. This method is widely employed for the synthesis of crystalline molybdenum oxides from sodium molybdate precursors. The high temperature and pressure facilitate the dissolution of reactants and the crystallization of products.

One notable application of this method is the synthesis of single-crystal orthorhombic phase molybdenum trioxide (α-MoO₃) nanobelts. This is achieved by using a solution of sodium molybdate dihydrate and hydrochloric acid at a reaction temperature of 180°C. mater-rep.com Similarly, molybdenum trioxide (MoO₃) nanoflakes can be synthesized using sodium molybdate (Na₂MoO₄·2H₂O) as the precursor in a hydrothermal process, followed by an annealing step at 500°C for 2 hours to achieve the desired orthorhombic phase.

| Precursor(s) | Temperature (°C) | Duration (h) | Product | Morphology |

| Sodium molybdate dihydrate, Hydrochloric acid | 180 | Not specified | α-MoO₃ | Nanobelts |

| Sodium molybdate dihydrate | Hydrothermal step: Not specified; Annealing: 500 | Annealing: 2 | MoO₃ | Nanoflakes |

Solvothermal Routes for Controlled this compound Formation

Solvothermal synthesis is analogous to the hydrothermal method but employs non-aqueous solvents or a mixture of aqueous and non-aqueous solvents. This allows for a wider range of reaction conditions and can influence the resulting material's properties. The use of organic solvents can affect the precursor's solubility, the reaction kinetics, and the surface chemistry of the synthesized particles.

A patented method describes the preparation of molybdenum dioxide (MoO₂) nanoparticles through a solvothermal reduction reaction. In this process, molybdenum oxide micron-sized particles, which can be derived from a sodium molybdate precursor, are dispersed in a mixed solvent of distilled water and ethylene (B1197577) glycol. The reaction is carried out in a Teflon-lined autoclave at 180°C for a duration of 1 to 16 hours. google.com The solvothermal method, in general, is recognized for its ability to improve the crystal quality of materials like sodium molybdate dihydrate by utilizing solvents such as water or alcohol at elevated temperatures and pressures.

| Precursor(s) | Solvent(s) | Temperature (°C) | Duration (h) | Product | Morphology |

| Molybdenum oxide micron-sized particles | Distilled water, Ethylene glycol | 180 | 1-16 | MoO₂ | Nanoparticles |

Chemical Bath Deposition Techniques for Molybdenum Oxide Films with Sodium Inclusion

Chemical bath deposition (CBD) is a simple and cost-effective technique for depositing thin films onto a substrate from a solution. The process typically involves the controlled precipitation of a compound from a solution containing its constituent ions.

While CBD is a common method for the deposition of molybdenum oxide thin films, the literature does not extensively report the intentional inclusion of sodium into these films using this technique. rsc.orgresearchgate.netukim.mkresearchgate.net The typical precursors for molybdenum oxide film deposition via CBD are compounds like ammonium (B1175870) heptamolybdate. rsc.orgresearchgate.netukim.mk The incorporation of sodium into molybdenum-based films is more commonly achieved through other techniques, such as sputtering from sodium-doped molybdenum targets. nrel.govnanoient.org Therefore, based on available research, chemical bath deposition is not a widely documented method for the synthesis of this compound films.

Solid-State and Vapor-Phase Synthesis Approaches

Solid-state and vapor-phase synthesis methods are alternative routes to solution-based techniques, often employed for producing bulk crystalline materials or nanoparticles with high purity.

High-Temperature Solid-State Reactions for Molybdenum Sodium Oxides

High-temperature solid-state reactions involve the heating of solid reactants to high temperatures to induce chemical reactions and the formation of a new solid product. This method is a conventional and straightforward approach for synthesizing various mixed-metal oxides.

The synthesis of disodium (B8443419) dimolybdate (Na₂Mo₂O₇) can be achieved through the thermal treatment of a mixture of sodium molybdate and molybdenum trioxide. This reaction is typically carried out in a platinum crucible at a temperature of 700°C for an extended period of two weeks. A more advanced approach involves high-pressure solid-state reactions for the synthesis of sodium molybdenum bronzes (NaₓMoO₃). This technique has been shown to produce high-purity single crystals, with crystallite sizes of approximately 25 μm being achievable under a pressure of 4.0 GPa in a short duration of 10 minutes.

| Precursor(s) | Temperature (°C) | Pressure (GPa) | Duration | Product |

| Sodium molybdate, Molybdenum trioxide | 700 | Ambient | 2 weeks | Na₂Mo₂O₇ |

| Not specified | Not specified | 4.0 | 10 min | NaₓMoO₃ |

Aerosol Pyrolysis for Nanoparticle Generation in this compound Systems

Aerosol pyrolysis is a vapor-phase technique where a precursor solution is atomized into fine droplets, which are then passed through a high-temperature zone. The solvent evaporates, and the precursor decomposes to form the desired solid particles. This method is particularly suitable for the continuous production of spherical, non-agglomerated nanoparticles.

Needle-like nanoparticles of disodium dimolybdate (Na₂Mo₂O₇) have been successfully synthesized using ultrasonic spray pyrolysis (USP) at a temperature of 300°C. The precursor for this process is an aqueous solution of thermodynamically stable molybdenum (VI) oxide clusters. Another patented method describes a more general approach where an aerosol is generated from a precursor solution, which can contain sodium molybdate, using ultrasonic waves. This aerosol is then pyrolyzed to obtain molybdenum oxide micron-sized particles. google.com

| Precursor(s) | Technique | Temperature (°C) | Product | Morphology |

| Aqueous solution of Mo(VI) oxide clusters | Ultrasonic Spray Pyrolysis | 300 | Na₂Mo₂O₇ | Needle-like nanoparticles |

| Molybdenum salt solution (e.g., sodium molybdate) | Aerosol Pyrolysis | Not specified | Molybdenum oxide | Micron-sized particles |

Chemical Vapor Deposition of Molybdenum Oxide Films with Sodium Precursors

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-quality thin films. In the context of molybdenum oxides, CVD typically involves the reaction of volatile precursors on a substrate surface. While the direct CVD of sodium molybdenum oxide is not extensively detailed, the incorporation of sodium can be achieved by introducing a sodium-containing precursor during the deposition process.

An analogous technique, physical vapor deposition (PVD) via sputtering, demonstrates the feasibility of this approach. Research into materials for solar cells has utilized sodium-doped molybdenum targets for controllable sodium incorporation. These targets are fabricated from powders containing sodium molybdate. By sputtering these targets, it is possible to create molybdenum films with varying concentrations of sodium, a critical element for enhancing solar cell efficiency. nrel.gov This method allows for sodium content in the resulting films to be varied from nearly zero to levels exceeding those achieved from conventional methods. nrel.gov

The general CVD process for molybdenum oxides often uses precursors like molybdenum trioxide (MoO₃) and a reducing agent, such as sulfur vapor, to deposit phases like molybdenum dioxide (MoO₂). nuaa.edu.cnresearchgate.net The introduction of sodium could theoretically be achieved by co-sublimating a volatile sodium salt or using a metal-organic precursor containing sodium. For instance, studies on the growth of other materials have shown that alkali salts like sodium chloride can be used as promoters or catalysts in CVD processes, influencing nucleation and growth kinetics. arxiv.org

Table 1: Parameters for Sodium Incorporation via Sputtering

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Technique | Physical Vapor Deposition | Sputtering from sodium molybdate-doped Mo targets. | nrel.gov |

| Application | CIGS Solar Cells | Sodium incorporation enhances solar cell efficiency. | nrel.gov |

| Control | Sodium Content | Na content can be varied from near-zero to high levels. | nrel.gov |

| Performance | Device Efficiency | Resulting devices exceeded 15.7% efficiency without anti-reflective coating. | nrel.gov |

Advanced and Controlled Synthesis Strategies for this compound Nanostructures

The synthesis of nanostructured materials allows for the exploitation of unique size- and shape-dependent properties. For sodium molybdenum oxides, advanced strategies focus on creating complex architectures like nanofibers, porous networks, and specific crystalline forms (polymorphs).

Template-Directed Synthesis of Fibrous and Porous this compound Architectures

Template-directed synthesis is a powerful method for creating nanostructures with controlled morphology. This approach utilizes a pre-existing scaffold or template to guide the formation of the desired material.

One effective strategy involves using polymer nanofibers as a template. A method for preparing molybdenum trioxide nanofibers, for example, uses a nanofiber film loaded with a molybdenum precursor as a template, with molybdenum trioxide powder serving as the growth source in a physical vapor deposition setup. google.com This technique, which combines organic and inorganic materials, allows for the creation of nanofibers with a uniform morphology. google.com This principle can be adapted for sodium molybdenum oxides by using a sodium-containing precursor in the initial template or during the vapor-phase growth.

Similarly, porous architectures of molybdenum oxides have been synthesized. Template-assisted redox etching methods have been used to create porous molybdenum dioxide nanofibers and nanospheres. researchgate.net These techniques demonstrate that by carefully selecting precursors, reducing agents, and reaction conditions, it is possible to control the morphology and create high-surface-area materials.

Acidic Precipitation and Cation-Exchange Methods for this compound Polymorphs

Wet-chemical methods, such as precipitation and ion exchange, offer versatile and scalable routes to synthesize various molybdenum oxide compounds.

A common and convenient synthesis for sodium molybdate (Na₂MoO₄) involves dissolving molybdenum trioxide (MoO₃) in a sodium hydroxide (B78521) solution at temperatures between 50-70 °C, followed by crystallization. atamanchemicals.comwikipedia.org This sodium molybdate solution serves as a primary precursor for other forms of molybdenum oxides.

Acidic precipitation is a technique where the pH of an aqueous sodium molybdate solution is lowered by adding an acid, such as nitric acid or hydrochloric acid. e3s-conferences.orgbiomedres.us This process neutralizes the solution, causing the precipitation of molybdenum-containing solids. e3s-conferences.org For instance, adding hydrochloric acid to a sodium molybdate solution can lead to the formation of MoO₃ nanoparticles after heating and calcination. biomedres.us The pH of the solution is a critical parameter that influences the type of polymorph that precipitates. e3s-conferences.org

Ion-exchange methods are also employed, particularly for the selective extraction and concentration of molybdenum from solutions. Anion-exchange resins can be used to sorb molybdate anions from sodium chloride solutions. osti.gov Studies have shown that the pH and the concentration of sodium chloride in the solution affect the polymerization of molybdenum species and the efficiency of the ion-exchange process. osti.gov

Table 2: Acidic Precipitation of MoO₃ from Sodium Molybdate

| Precursor | Reagent | Process Steps | Result | Source |

|---|---|---|---|---|

| Sodium Molybdate | Hydrochloric Acid | 1. Dissolve sodium molybdate in water. 2. Add HCl dropwise with stirring. 3. Heat at 80°C. 4. Calcine precipitate at 400°C. | MoO₃ Nanoparticles | biomedres.us |

Low-Temperature Plasma Atomic Layer Etching for Molybdenum Oxide Films with Sodium Integration

Atomic Layer Etching (ALE) is a cutting-edge technique for removing material with atomic-level precision. The process for molybdenum involves a sequential, self-limiting two-step cycle. While ALE is primarily a removal technique, understanding its mechanism with molybdenum oxides is crucial for advanced device fabrication. The integration of sodium is not a typical part of the ALE process itself, which is designed for etching, not deposition or doping.

The low-temperature plasma ALE of molybdenum consists of:

Oxidation Step : The molybdenum surface is exposed to an oxygen plasma, which forms a thin, uniform layer of molybdenum oxide. researchgate.netbohrium.com The thickness of this oxide layer can be controlled by parameters such as plasma power, temperature, and exposure time. researchgate.net

Removal Step : The newly formed molybdenum oxide layer is then exposed to a second reactant, which selectively removes the oxide without etching the underlying molybdenum. This can be achieved using a chlorine-based plasma to form volatile molybdenum oxychlorides (e.g., MoOCl₂, MoOCl₄, MoO₂Cl₂) or by using reactants like boron trichloride (B1173362) (BCl₃). researchgate.netgoogle.com

Research has shown that the etch per cycle (EPC) is highly controllable. At a low temperature of 40°C, the EPC can be saturated, and the removal depth can be precisely matched to the oxidation depth. researchgate.netbohrium.com This precision is essential for patterning nanoscale devices.

Table 3: Parameters for Low-Temperature Plasma ALE of Molybdenum

| Parameter | Temperature Range | RF Power Range | Etch Per Cycle (EPC) | Key Finding | Source |

|---|---|---|---|---|---|

| Oxidation Depth | 40°C - 300°C | 5 W - 25 W | 3.0 nm (at 40°C) - 22.0 nm (at 300°C) | Oxidation depth increases with temperature and RF power. | researchgate.net |

| Removal Rate | 40°C - 300°C | 5 W - 25 W | 2.2 nm/cycle - 5.8 nm/cycle | At 40°C, the EPC is saturated and matches the oxidation depth. | researchgate.net |

Advanced Structural Characterization and Crystallography of Molybdenum Sodium Oxides

Diffraction Techniques for Crystalline Phase and Lattice Parameter Analysis

Diffraction methods are fundamental in determining the long-range atomic order within crystalline materials. By analyzing the scattering patterns of incident radiation, researchers can identify crystal structures, determine lattice parameters, and investigate polymorphism.

X-ray Diffraction (XRD) is a cornerstone technique for the structural analysis of molybdenum sodium oxides. It has been instrumental in characterizing the various polymorphs of sodium molybdate (B1676688) (Na₂MoO₄) and the complex layered structures of sodium molybdenum bronzes (NaₓMoO₂).

Sodium molybdate (Na₂MoO₄) is known to exhibit polymorphism, with its crystal structure changing with temperature. The room-temperature stable form adopts a cubic spinel-type structure belonging to the space group Fdm nih.govkangwon.ac.kr. In this structure, the molybdenum (Mo⁶⁺) ions are tetrahedrally coordinated with oxygen atoms, forming MoO₄²⁻ tetrahedra, while the sodium (Na⁺) ions occupy octahedral sites nih.gov. High-precision studies using neutron powder diffraction have refined the structural parameters of this cubic phase, providing accurate Mo-O and Na-O bond lengths nih.gov.

At elevated temperatures, Na₂MoO₄ undergoes phase transitions to other crystalline forms. An orthorhombic phase with space group Fddd is observed at higher temperatures, which is isostructural with thenardite (Na₂SO₄ V) kangwon.ac.kr. Further heating leads to a hexagonal phase with space group P6₃/mmc kangwon.ac.kr. The transitions between these polymorphs can be studied using differential scanning calorimetry and high-temperature XRD.

Layered sodium molybdenum oxides, such as NaₓMoO₂, exhibit a different structural motif characterized by two-dimensional layers of MoO₆ octahedra separated by sodium ions. The arrangement and stacking of these layers, along with the distribution of sodium ions in the interlayer space, are crucial in determining the material's properties. XRD is essential for identifying the specific layered phase (e.g., O3-type) and determining the lattice parameters, which can vary with the sodium content (x). For instance, the structure of O3-Na₀.₉₅CrO₂ (a related layered oxide) has been characterized using XRD, revealing a structure close to that of NaCrO₂ with the space group R-3m wikipedia.org.

Table 1: Crystallographic Data for Selected Sodium Molybdenum Oxides

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| β-Na₂MoO₄ (room temp.) | Cubic | Fd$\bar{3}$m | Spinel structure; MoO₄ tetrahedra and NaO₆ octahedra |

| γ-Na₂MoO₄ (high temp.) | Orthorhombic | Fddd | Thenardite-like structure |

| δ-Na₂MoO₄ (high temp.) | Hexagonal | P6₃/mmc | High-temperature phase |

| NaₓMoO₂ | (Varies with x) | (Varies with x, e.g., R-3m) | Layered structure with MoO₆ octahedra and interlayer Na⁺ |

For the study of nanoscale crystalline domains and individual nanocrystals of molybdenum sodium oxides, Selected Area Electron Diffraction (SAED) is a powerful technique, typically performed in a transmission electron microscope (TEM) wikipedia.org. SAED allows for the crystallographic analysis of a very small, selected area of a sample, providing information that is complementary to bulk techniques like XRD wikipedia.org.

When a beam of electrons is passed through a thin crystalline sample, it diffracts in a manner analogous to X-rays. If the selected area contains a single crystal, the resulting SAED pattern is a regular array of sharp spots, which represents a projection of the reciprocal lattice of the crystal wikipedia.org. From this pattern, one can determine the crystal structure, lattice parameters, and orientation of the nanocrystal. For polycrystalline materials, where numerous nanocrystals are randomly oriented, the SAED pattern consists of a series of concentric rings. Each ring corresponds to a specific set of lattice planes, and the diameter of the rings can be used to calculate the interplanar spacings (d-spacings), which can then be compared to known crystal structures for phase identification.

In the context of molybdenum sodium oxide nanocrystals, SAED can be used to:

Confirm the crystallinity and determine the crystal structure of individual nanoparticles or nanowires.

Identify different phases present in a nanocomposite material.

Study crystal defects and twinning by analyzing the symmetry and any extra spots in the diffraction pattern.

While specific SAED studies on this compound nanocrystals are not extensively detailed in the provided search results, the principles of the technique are broadly applicable. For instance, in the study of other metal oxide nanocrystals, SAED has been crucial in confirming their mono-crystalline or poly-crystalline nature and identifying their crystal structure at the nanoscale.

Spectroscopic Investigations of Local Atomic Environments and Bonding

Spectroscopic techniques provide insight into the local atomic environments, bonding characteristics, and electronic states of atoms within a material, complementing the long-range structural information from diffraction methods.

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, is highly sensitive to the local bonding environment and symmetry of a material. These techniques probe the vibrational modes of molecules and crystal lattices, providing a fingerprint of the chemical bonds present.

For sodium molybdate (Na₂MoO₄), the vibrational spectra are dominated by the internal modes of the MoO₄²⁻ tetrahedron. These modes include symmetric stretching (ν₁), symmetric bending (ν₂), asymmetric stretching (ν₃), and asymmetric bending (ν₄). In the cubic spinel structure of Na₂MoO₄, the high symmetry (Td) of the MoO₄²⁻ ion leads to specific selection rules for Raman and IR activity. For example, the symmetric stretching mode (ν₁) is typically a very strong band in the Raman spectrum, while it is inactive in the IR spectrum nih.gov.

Studies on different polymorphs of sodium molybdate have shown distinct Raman spectra. For example, hexagonal sodium molybdate exhibits a terminal Mo=O stretching mode at a different wavenumber compared to the orthorhombic form kangwon.ac.kr. These differences allow for the identification of different phases and the study of phase transitions. The vibrational modes can be broadly classified into stretching vibrations of terminal Mo=O bonds, corner-sharing O-Mo-O bonds, and edge-sharing O-Mo-O bonds, which appear in distinct regions of the spectrum kangwon.ac.kr.

While the vibrations of the Mo-O bonds are well-characterized, the direct observation of Mo-Na bond vibrations is less commonly reported in the literature. These vibrations would be expected at much lower frequencies due to the weaker nature of the ionic Mo-Na interaction and the heavier mass of the atoms involved. They may be coupled with other lattice modes, making them difficult to assign definitively.

Table 2: Characteristic Raman Bands for Hexagonal and Orthorhombic Sodium Molybdate

| Vibrational Mode | Hexagonal Na₂MoO₄ (cm⁻¹) | Orthorhombic Na₂MoO₄ (cm⁻¹) |

|---|---|---|

| Terminal Mo=O Stretch | ~977 | ~996 |

| Corner O-Mo-O Stretch | ~899, ~882 | ~820 |

| Edge O-Mo-O Stretch | ~690 | ~664 |

| Edge O-Mo-O Bend | ~317 | - |

| Terminal Mo=O Bend | ~252 | - |

| Corner O-Mo-O Bend | ~225 | - |

Data sourced from studies on a series of sodium molybdate structures. kangwon.ac.kr

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of a specific absorbing atom nih.gov. By tuning the X-ray energy to a core-level absorption edge of an element (e.g., the Mo K-edge or L-edge), one can probe the unoccupied electronic states and the local coordination environment of that element nih.gov.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) nih.gov.

The XANES region, which is the first ~50 eV above the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom calstate.edursc.org. The energy of the absorption edge shifts to higher values with an increasing oxidation state of the metal ion calstate.eduustb.edu.cn. For molybdenum sodium oxides, this allows for the determination of the molybdenum oxidation state (e.g., Mo⁶⁺ in Na₂MoO₄ or mixed oxidation states in NaₓMoO₂). The pre-edge features and the shape of the XANES spectrum are also a fingerprint of the coordination environment (e.g., tetrahedral vs. octahedral coordination) rsc.org. For instance, the pre-edge peak in the Mo K-edge XANES of Na₂MoO₄ is characteristic of the tetrahedral coordination of Mo⁶⁺.

The EXAFS region, extending several hundred eV above the edge, contains information about the number, type, and distance of neighboring atoms surrounding the absorbing atom nih.gov. Analysis of the EXAFS oscillations can provide quantitative information on bond lengths and coordination numbers. In molybdenum sodium oxides, Mo K-edge EXAFS can be used to determine the Mo-O bond distances and the number of nearest oxygen neighbors, which is crucial for distinguishing between different coordination polyhedra (e.g., MoO₄ tetrahedra vs. MoO₆ octahedra).

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, chemical state, and electronic state of the elements within the top few nanometers of a material's surface.

In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core electron is characteristic of the element from which it was emitted and is also sensitive to the chemical environment of the atom.

For molybdenum sodium oxides, XPS can be used to:

Determine Surface Elemental Composition: By identifying the characteristic binding energies of Mo, Na, and O photoelectrons, the elemental composition of the surface can be determined. A full survey scan reveals all the elements present on the surface beilstein-journals.org.

Identify Chemical States and Oxidation States: High-resolution XPS spectra of the Mo 3d, Na 1s, and O 1s regions can reveal the chemical states of these elements. For example, the binding energy of the Mo 3d peak can be used to determine the oxidation state of molybdenum. In Na₂MoO₄, the Mo 3d spectrum shows a doublet corresponding to Mo⁶⁺ beilstein-journals.org. The O 1s spectrum can distinguish between oxygen in the molybdate lattice and other forms of oxygen, such as hydroxides or adsorbed water.

Quantify Elemental Ratios: The areas under the XPS peaks are proportional to the concentration of the corresponding elements on the surface. After correcting for atomic sensitivity factors, the elemental ratios (e.g., Na/Mo, O/Mo) can be calculated. This is particularly useful for characterizing the stoichiometry of the surface of materials like NaₓMoO₂, where the sodium content can vary. For example, studies on sodium adsorption on MoS₂ have used XPS to determine the Na/Mo ratio on the surface and in the bulk.

Microscopic Analysis of Morphology and Nanostructure

Research on various sodium molybdate compounds demonstrates the utility of SEM in characterizing their microstructures. For instance, in the synthesis of disodium (B8443419) dimolybdate (Na₂Mo₂O₇), SEM analysis confirmed the formation of needle-like nanoparticles. These needles were observed to be collected into bundles with a relatively uniform size distribution throughout the sample. scielo.br Similarly, SEM has been employed to study the crystal morphology of other complex molybdates, such as Na₂Co₂(MoO₄)₃, providing essential data on their structural form. researchgate.net

The technique is also crucial in process development, such as the preparation of sodium molybdate (Na₂MoO₄·2H₂O) from molybdenum concentrate. SEM images, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), are used to characterize the surface morphology and elemental composition of the final product, distinguishing it from impure forms or precursor materials. ustb.edu.cn Furthermore, sodium molybdate often serves as a precursor for other molybdenum compounds; SEM is used to characterize the resulting morphologies, such as the spherical or flower-like structures of molybdenum disulfide (MoS₂) nanoparticles synthesized via a hydrothermal method using sodium molybdate. researchgate.net

The following table summarizes SEM findings on the morphology of various sodium molybdate compounds from different research studies.

| Compound Investigated | Synthesis/Preparation Method | Observed Morphology | Key Findings |

| Disodium Dimolybdate (Na₂Mo₂O₇) | Ultrasonic Spray Pyrolysis | Needle-like nanoparticles in bundles | Particles exhibit a uniform size distribution. scielo.br |

| Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O) | Microwave Roasting & Alkali Leaching | Crystalline particles | SEM was used to characterize the morphology of the purified product. ustb.edu.cn |

| Molybdenum Disulfide (MoS₂) (from Sodium Molybdate) | Hydrothermal Method | Spherical or Flower-like nanoparticles | Morphology was dependent on the additives used during synthesis; particle diameters ranged from 70 nm to 190 nm. researchgate.net |

| Sodium Cobalt Molybdate (Na₂Co₂(MoO₄)₃) | Solid State Reaction | Crystalline | SEM was used as part of the characterization of this new double molybdate. researchgate.net |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the detailed investigation of the internal structure of nanomaterials, including nanoparticles and nanorods. By passing a beam of electrons through an ultra-thin specimen, TEM can reveal information about crystal structure, lattice defects, and the precise size and shape distribution of individual nanoparticles. nih.gov

In the context of molybdenum sodium oxides and their derivatives, TEM is instrumental for elucidating nanoscale features. For example, when sodium molybdate is used as a precursor in a sol-gel method to synthesize molybdenum trioxide (MoO₃) nanoparticles, TEM analysis is crucial for confirming the size and structure of the resulting particles. One study reported that TEM micrographs confirmed the formation of MoO₃ nanoparticles with a particle size of approximately 25 nm and a layered internal structure. biomedres.us This level of detail is beyond the capabilities of SEM.

The analysis of particle size distributions from TEM images provides critical data for understanding the properties of nanomaterials. nih.gov For materials synthesized from sodium molybdate precursors, TEM can be used to construct detailed histograms of particle size, confirming narrow or broad size distributions which correlate with the synthesis conditions. For instance, high-magnification TEM has been used to characterize the fine structure of hybrid materials, such as MoO₂/MoS₂ composites, where the MoS₂ component was synthesized from sodium molybdate. rsc.org

The data gathered from TEM studies are summarized in the table below, highlighting the nanoscale structural details of materials derived from sodium molybdate.

| Compound Investigated | Synthesis Method (from Sodium Molybdate precursor) | Nanostructure Details | Particle Size/Dimensions | Key Findings |

| Molybdenum Trioxide (MoO₃) | Sol-Gel | Layered structure | ~25 nm | TEM confirmed a narrow particle size distribution. biomedres.us |

| Molybdenum Disulfide (MoS₂) Nanosheets | Hydrothermal | Nanosheets | Not specified | TEM was used to visualize the sheet-like structure of the synthesized material. rsc.org |

Electrochemical Energy Storage Applications of Molybdenum Sodium Oxides

Molybdenum Sodium Oxides as Cathode Materials for Sodium-Ion Batteries (SIBs)

Layered transition metal oxides are among the most promising cathode materials for SIBs due to their high theoretical capacities. mdpi.com The incorporation of molybdenum into these structures is a strategy being explored to enhance their electrochemical performance.

O3-type layered oxides, where sodium ions occupy octahedral sites between transition metal oxide layers, are a significant area of research for SIB cathodes. bohrium.com The introduction of molybdenum into the transition metal layers, such as in NaNiMnMoO₂ systems, has been shown to positively influence the material's structural and electrochemical properties. northumbria.ac.ukresearchgate.net

Research into O3-type NaNi(1-x)/2Mn(1-x)/2MoxO₂ (x=0, 0.05, 0.1) cathodes has demonstrated that molybdenum incorporation can lead to a single-phase, highly crystalline material. researchgate.netscienceopen.com The addition of molybdenum has been found to improve the thermal stability of the cathode materials, which is attributed to the stabilization of the transition metal oxide layers. northumbria.ac.ukresearchgate.net

In terms of electrochemical performance, the introduction of molybdenum has been shown to enhance the specific discharge capacity. northumbria.ac.ukscienceopen.com For example, NaNi₀.₄₇₅Mn₀.₄₇₅Mo₀.₀₅O₂ exhibited a specific discharge capacity of approximately 154 mAh/g at a C/20 rate, which represents a roughly 20% increase compared to the molybdenum-free counterpart (NaNi₀.₅Mn₀.₅O₂). northumbria.ac.ukresearchgate.netscienceopen.com This improvement is thought to be due to an increased capacitance effect from the molybdenum addition. northumbria.ac.ukscienceopen.com

Table 1: Electrochemical Performance of O3-type Sodium Molybdenum Oxide Cathodes

| Compound | Specific Discharge Capacity (mAh/g) | Rate |

|---|---|---|

| NaNi₀.₄₇₅Mn₀.₄₇₅Mo₀.₀₅O₂ | ~154 | C/20 |

| NaNi₀.₅Mn₀.₅O₂ | ~128 | C/20 |

The fundamental mechanism of energy storage in these materials involves the reversible intercalation and deintercalation of sodium ions into and out of the host structure during the charge and discharge cycles. mdpi.com In layered sodium transition metal oxides, the structure is composed of slabs of edge-sharing MO₆ octahedra (where M is a transition metal), with sodium ions situated in the layers between them. mdpi.com

During charging, sodium ions are extracted from the layered structure, and to maintain charge neutrality, the transition metals in the layers are oxidized. During discharge, sodium ions are re-inserted into the structure, and the transition metals are reduced. The efficiency and reversibility of this process are crucial for the battery's performance.

Electrochemical impedance spectroscopy studies on molybdenum-incorporated cathodes have revealed that the diffusion of Na⁺ into and out of the host structure is rapid during the initial cycle. northumbria.ac.ukscienceopen.com However, this diffusion tends to slow down in subsequent cycles due to the formation of a solid electrolyte interphase (SEI) layer, which can impede the migration of Na⁺ ions. northumbria.ac.ukscienceopen.com

A significant challenge for layered oxide cathodes is maintaining structural integrity and capacity over numerous charge-discharge cycles. mdpi.com Irreversible phase transitions and the migration of transition metal ions can lead to rapid capacity decay. mdpi.commdpi.com Several strategies are being investigated to enhance cycling stability and capacity retention in sodium molybdenum oxide cathodes.

One of the primary strategies is elemental doping . Introducing other elements into the crystal structure can help stabilize it and prevent detrimental phase changes. rsc.org Molybdenum doping itself has been shown to increase the interlayer distance, which can facilitate easier Na⁺ diffusion. northumbria.ac.uk Furthermore, co-doping with elements like lithium and tin has been explored in O3-type cathodes. rsc.org In one study, Li⁺ was found to activate more redox reactions at higher voltages while suppressing others at lower voltages, and Sn⁴⁺ helped to prevent charge delocalization, both contributing to improved structural stability. rsc.org This resulted in a capacity retention of 84.0% after 500 cycles at a 1C rate. rsc.org

Surface modifications are another key approach. Applying a coating to the surface of the cathode particles can protect them from side reactions with the electrolyte and reduce the dissolution of transition metal ions. mdpi.com While specific examples for molybdenum sodium oxides are still emerging, this is a well-established strategy for other layered oxide cathodes.

High-entropy strategies , which involve incorporating multiple different elements into the transition metal layer, are also being explored. mdpi.com This approach aims to create a more stable crystal structure that is less prone to phase transitions. For instance, a nine-component O3-type cathode was designed where different elements were chosen to enhance charge compensation, maintain structural integrity, and stabilize the structure. mdpi.com

Molybdenum Sodium Oxides as Anode Materials for Sodium-Ion Batteries

Molybdenum-based oxides are also being investigated as promising anode materials for SIBs. rsc.org Anode materials in SIBs are responsible for accepting sodium ions during charging and releasing them during discharge. neicorporation.comneicorporation.com

A novel layered molybdenum-based material, Na₀.₃MoO₂, has been synthesized and has shown remarkable electrochemical properties as an anode material for SIBs. rsc.orgrsc.org This material can be synthesized through a simple solid-state reaction. rsc.org

When tested in a sodium half-cell, Na₀.₃MoO₂ demonstrated a reversible discharge capacity of 146 mAh g⁻¹ at a current density of 20 mA g⁻¹. rsc.org It operates at an average voltage of 0.8 V (vs. Na/Na⁺), which is considered a safe operating voltage for an anode. rsc.org Furthermore, this material has exhibited excellent cycling stability and good rate capability. rsc.orgrsc.org In a full cell configuration with a Na₀.₈Ni₀.₄Ti₀.₆O₂ cathode, the Na₀.₃MoO₂ anode showed a capacity retention of 94.8% after 100 cycles. rsc.org

Table 2: Electrochemical Performance of Na₀.₃MoO₂ Anode

| Property | Value |

|---|---|

| Reversible Discharge Capacity | 146 mAh g⁻¹ |

| Average Voltage | 0.8 V (vs. Na/Na⁺) |

| Capacity Retention (Full Cell) | 94.8% after 100 cycles |

A common challenge for many anode materials, including oxides, is the large volume change that occurs during the insertion (sodiation) and extraction (desodiation) of sodium ions. nih.govwikipedia.org This volume expansion can lead to the pulverization of the electrode material, loss of electrical contact, and rapid capacity fading. wikipedia.orgresearchgate.net

To address this issue, several strategies are being employed. One effective approach is the creation of nanostructured materials . rsc.org Nanostructures, such as nanorods or nanoparticles, can better accommodate the strain from volume changes and provide shorter diffusion paths for sodium ions. nih.gov

Creating materials with inherent porous structures is also a viable strategy. nih.govrsc.orgnih.gov The pores within the material can provide empty space to accommodate the volume expansion, thereby preventing the pulverization of the electrode.

Supercapacitor Applications of Molybdenum Sodium Oxide Composites

Molybdenum oxides, in various forms, are recognized as promising electrode materials for supercapacitors due to their high theoretical capacitance and rich redox chemistry. When composited with conductive materials, their performance can be significantly enhanced.

Recent research has highlighted the potential of composites like magnesium molybdate (B1676688)/multiwalled carbon nanotubes (MMO/C). In one study, a composite of magnesium molybdate nanoparticles (18–30 nm) with functionalized carbon nanotubes was prepared. This composite electrode demonstrated a significantly improved specific capacitance of 571 F g⁻¹ at a current density of 1 A g⁻¹, a more than 4.5-fold increase compared to the pure MMO. rsc.org The composite also showed excellent cycling stability, retaining 85.2% of its capacitance after 2000 cycles. nih.gov An assembled asymmetric supercapacitor (MMO/C//AC) exhibited a specific capacitance of 94.7 F g⁻¹, a maximum energy density of 29.6 W h kg⁻¹ at a power density of 660.1 W kg⁻¹, and maintained 84.3% of its performance after 2000 cycles. rsc.orgnih.gov

The enhancement in performance is attributed to the improved electrical conductivity and the mesoporous structure of the composite, which provides more electroactive sites. rsc.orgnih.gov The specific surface area of the MMO was reported to increase by 69.9% to 36.86 m² g⁻¹ in the composite powder. rsc.orgnih.gov

While direct applications of "this compound" composites are less commonly specified, sodium molybdate (Na₂MoO₄) often serves as a precursor in the synthesis of various molybdenum-based catalysts and oxides used in energy storage applications. noahchemicals.com For instance, the synthesis of manganese molybdate can involve the dropwise addition of magnesium nitrate (B79036) solution to sodium molybdate. nih.gov This highlights the crucial role of sodium-containing molybdenum compounds in creating advanced supercapacitor materials.

Table 1: Supercapacitor Performance of Molybdenum-Based Composites

| Electrode Material | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Energy Density (W h kg⁻¹) | Power Density (W kg⁻¹) | Cycle Life (% retention after cycles) |

|---|---|---|---|---|---|

| MMO/C Composite | 571 | 1 | - | - | 85.2% after 2000 |

| MMO/C//AC Device | 94.7 | - | 29.6 | 660.1 | 84.3% after 2000 |

| NiMoO₄ Nanowires | 1372.5 (549 C g⁻¹) | 1 | 55.6 | 640 | - |

| MnMoO₄ Nanorods | 210.2 | 1 | - | - | - |

| 1T-MoS₂ Nanosheets | 379 | 1 | 21.3 | 750 | 92% after 3000 |

Note: The data for NiMoO₄, MnMoO₄, and 1T-MoS₂ are included for comparative purposes to illustrate the performance of other molybdenum-based materials in supercapacitors. mdpi.com

Electrocatalytic Applications in Fuel Cells

Molybdenum-based materials, including oxides, are gaining attention as cost-effective and efficient electrocatalysts in fuel cells, particularly in direct alcohol fuel cells (DAFCs). koreascience.kr They are often used as co-catalysts to enhance the performance and durability of platinum-group metal catalysts. koreascience.krnih.gov

The primary role of molybdenum compounds in fuel cell catalysis is to improve tolerance to carbon monoxide (CO) poisoning, a major issue that degrades the performance of platinum catalysts. koreascience.kr Molybdenum's oxophilic nature and multiple oxidation states facilitate the oxidation of CO at lower potentials. koreascience.kr

Research on composite supports for platinum electrocatalysts has shown promising results. For example, TiO₂-based mixed oxide-carbon composites with molybdenum have been investigated. nih.gov The addition of molybdenum to the TiO₂ lattice was found to enhance the CO tolerance of the Pt electrocatalyst. nih.gov It is suggested that the incorporation of Mo into the TiO₂ structure prevents its dissolution, leading to greater stability during fuel cell operation. nih.gov

In DAFCs, molybdenum-based electrocatalysts have demonstrated a significant increase in alcohol oxidation current density, in some cases by several orders of magnitude compared to commercial Pt catalysts. koreascience.kr They also contribute to a reduction in the onset potential for alcohol oxidation. koreascience.kr For instance, the addition of molybdenum to PtRu/C catalysts has been shown to improve performance, particularly for ethanol (B145695) oxidation. koreascience.kr

Furthermore, sodium molybdate is highlighted for its role in renewable energy applications, including improving the efficiency and durability of catalysts in fuel cells and hydrogen production. noahchemicals.com This makes such technologies more economically viable. noahchemicals.com

Catalytic Applications and Reaction Mechanisms of Molybdenum Sodium Oxide

Heterogeneous Catalysis in Industrial Chemical Processes

In industrial chemistry, catalysts containing molybdenum and sodium are instrumental in large-scale production and refining processes. Sodium molybdate (B1676688) often acts as a precursor for the active catalytic phase or as a promoter that enhances the performance of molybdenum-based catalysts.

Molybdenum-based catalysts are pillars of the petroleum refining industry, primarily used for removing sulfur (hydrodesulfurization) and oxygen (hydrodeoxygenation) from crude oil fractions. These processes are essential for producing cleaner fuels and preventing the poisoning of downstream catalysts.

Sodium molybdate is a precursor for preparing highly active molybdenum sulfide (B99878) (MoS₂) catalysts. The typical industrial catalyst consists of MoS₂ promoted by cobalt or nickel, supported on a high-surface-area material like alumina (B75360) (Al₂O₃). The preparation involves impregnating the alumina support with a solution containing a molybdenum source, such as ammonium (B1175870) or sodium molybdate, and a promoter salt. The resulting oxide form is then converted to the active sulfide phase within the reactor. Molybdenum-based catalysts are particularly effective due to their resistance to sulfur poisoning, a condition that deactivates many other types of catalysts.

In HDO, a crucial process for upgrading bio-oils, molybdenum-based catalysts also show significant activity. The morphology of the MoS₂ catalyst plays a vital role in its selectivity towards different deoxygenation pathways. For instance, MoS₂ with a lower degree of stacking favors the direct cleavage of C-OH bonds (hydrogenolysis), while highly stacked structures tend to promote the hydrogenation of the aromatic ring first.

Table 1: Performance of Molybdenum-Based Catalysts in Hydrotreating Reactions

| Catalyst System | Feedstock | Reaction | Key Findings |

|---|---|---|---|

| Co-Mo or Ni-Mo sulfide on alumina | Crude petroleum fractions | Hydrodesulfurization (HDS) | Efficient removal of sulfur compounds, enabling production of clean fuels. |

| Unsupported MoS₂ | Phenols (e.g., 4-methylphenol) | Hydrodeoxygenation (HDO) | Catalyst morphology influences reaction pathway; exfoliated MoS₂ shows high activity. |

| Partially reduced MoO₃ | 4-methylphenol | Hydrodeoxygenation (HDO) | Forms a mixed oxide phase (Mo₄O₁₁, MoO₂, Mo) with high conversion due to Brønsted acid sites. |

Molybdenum oxides, often in combination with other metal oxides, are highly effective catalysts for the selective oxidation of hydrocarbons. The presence of alkali metals like sodium can significantly influence the catalyst's performance.

The industrial production of formaldehyde (B43269) from methanol (B129727), known as the Formox process, predominantly uses an iron molybdate catalyst with an excess of molybdenum oxide (Mo/Fe ratio > 1.5). This excess MoO₃ is crucial for maintaining high activity and selectivity to formaldehyde by replenishing molybdenum that volatilizes under reaction conditions. While the primary catalyst is iron molybdate, sodium compounds have been studied as alternative catalysts for the dehydrogenation of methanol to water-free formaldehyde. Under reaction conditions (500-700°C), sodium molybdate can transform into sodium carbonate and molybdenum carbide, with the carbonate phase showing high selectivity for formaldehyde.

In the selective oxidation of propene, bismuth-molybdenum oxides are the benchmark catalysts for producing acrolein. The structure of the molybdenum oxide species is critical; non-crystalline, octahedrally coordinated molybdenum species anchored on a silica (B1680970) support can achieve high selectivity for propylene (B89431) oxide. The addition of promoters can further tune the catalyst's properties. Vanadium-doped sodium phosphomolybdate salts, for example, have demonstrated activity in oxidation reactions. The incorporation of vanadium into the primary structure creates Mo-O-V linkages that alter the bond strengths and catalytic properties.

Table 2: Molybdenum-Based Catalysts in Selective Oxidation

| Catalyst System | Reactant | Product | Key Findings |

|---|---|---|---|

| Fe₂(MoO₄)₃ / MoO₃ | Methanol | Formaldehyde | Excess MoO₃ is essential to replenish volatilized molybdenum and maintain the active phase. |

| Sodium Molybdate (Na₂MoO₄) | Methanol | Formaldehyde | Transforms into Na₂CO₃ and Mo₂C; the carbonate phase is highly selective. |

| Bismuth-Molybdenum Oxides | Propene | Acrolein, Acrylonitrile | A key industrial catalyst for partial oxidation and ammoxidation. |

| Vanadium-doped Sodium Phosphomolybdate | Terpene Alcohols | Oxidation Products | Vanadium incorporation modifies the electronic and structural properties of the catalyst. |

Ammoxidation, the oxidation in the presence of ammonia (B1221849), is a major industrial process. The ammoxidation of propene to produce acrylonitrile, a key monomer for plastics and fibers, relies heavily on bismuth molybdate catalysts. The reaction mechanism involves the abstraction of a hydrogen atom from propylene to form an allyl intermediate, followed by nitrogen insertion from ammonia and oxygen insertion from the catalyst lattice. The catalyst is then re-oxidized by gaseous oxygen. Studies on molybdenum oxide systems containing bismuth have shown that the presence of ammonia modifies the catalyst surface, directing the conversion of propylene towards acrylonitrile.

Olefin metathesis is a reaction that redistributes fragments of alkenes (olefins) and is widely used in the chemical industry to produce various olefins. Molybdenum oxide supported on alumina or silica is a common catalyst for this process. The catalyst's performance is influenced by the nature of the support and the structure of the molybdenum oxide sites. Activation of the MoOx sites on alumina by propylene involves the formation of surface isopropoxide species, which then lead to the reactive intermediates responsible for the metathesis reaction.

Photocatalysis and Environmental Remediation

Molybdenum-based compounds are increasingly explored for their potential in photocatalysis, a process that uses light to drive chemical reactions. These applications are particularly relevant for environmental remediation and sustainable energy production.

Furthermore, various molybdenum compounds, including molybdenum oxides (such as MoO₂ and MoO₃₋ₓ) and molybdenum sulfide (MoS₂), are recognized as effective and low-cost electrocatalysts for the hydrogen evolution reaction (HER), which is the cathode half-reaction of water splitting. Their performance can be enhanced by creating nanostructures, doping with other elements, or forming composites, all of which aim to increase the number of active sites and improve electrical conductivity.

Heterogeneous photocatalysis is an effective method for degrading organic pollutants in water. Molybdenum trioxide (MoO₃) is a promising photocatalyst due to its non-toxic nature and stability. When combined with silica (SiO₂) to form composites, a synergistic effect is observed, leading to enhanced photocatalytic activity.

Studies on MoO₃@SiO₂ nanocomposites have demonstrated high efficiency in the degradation of dyes like methylene (B1212753) blue under UV irradiation. The composite material can achieve nearly 100% degradation in 60 minutes. The silica component in these composites can be derived from sources like sodium silicate. The mechanism involves the generation of electron-hole pairs in the MoO₃ semiconductor upon light absorption. These charge carriers then react with water and oxygen to produce highly reactive free radicals that break down the organic pollutant molecules into simpler, harmless substances like CO₂ and H₂O.

Table 3: Molybdenum Oxide-Silica Composites for Methylene Blue Degradation

| Photocatalyst | Irradiation Time (min) | Degradation Efficiency (%) | First-Order Rate Constant (min⁻¹) |

|---|---|---|---|

| MoO₃ | 60 | ~70% | 10.3 x 10⁻³ |

| SiO₂ | 60 | ~90% | 15.1 x 10⁻³ |

| MoO₃@SiO₂ Composite | 60 | ~100% | 16.3 x 10⁻³ |

(Data sourced from Kamoun et al., 2020)

Role of Surface Plasmon Resonance and Oxygen Vacancies in Photocatalytic Activity

The photocatalytic activity of semiconductor materials is significantly influenced by their ability to absorb light and generate charge carriers (electron-hole pairs). Two key phenomena that can enhance this activity are Surface Plasmon Resonance (SPR) and the presence of oxygen vacancies.

Surface Plasmon Resonance (SPR): This phenomenon involves the collective oscillation of conduction band electrons in metallic nanoparticles when excited by light of a specific wavelength, leading to enhanced light absorption and the generation of "hot" electrons that can boost catalytic reactions. While SPR is a well-documented strategy for developing visible-light photocatalysts, particularly in materials like oxygen-deficient molybdenum trioxide (MoO₃₋ₓ) and their nanocomposites, there is currently a lack of specific research demonstrating or investigating the role of SPR in the photocatalytic activity of sodium molybdate. cjcatal.comrhhz.netrsc.orgbeilstein-journals.org Materials exhibiting SPR typically require a sufficient density of free electrons, a characteristic not commonly associated with stoichiometric sodium molybdate.

Surface Acidity and Active Site Characterization in Molybdenum Sodium Oxide Catalysts

The catalytic performance of metal oxides is intrinsically linked to the nature and concentration of acidic sites on their surface, which can be of either Brønsted (proton-donating) or Lewis (electron-accepting) type.

The acidity of supported metal oxides is a crucial factor in many catalytic reactions. When molybdenum oxides are dispersed on a support like silica (SiO₂), new acidic sites can be generated at the interface of the two materials.

Brønsted Acidity: These sites are typically associated with surface hydroxyl groups (M-OH) that can donate a proton. The interaction between molybdenum oxide and the silanol (B1196071) groups (Si-OH) of the silica support can influence the Brønsted acidity.

Lewis Acidity: These sites are coordinatively unsaturated metal cations that can accept an electron pair.

While the acidity of silica-supported molybdenum oxides (MoOₓ/SiO₂) is a subject of study, specific research quantifying the Brønsted and Lewis acidity of silica-supported sodium molybdate is scarce. General principles of solid acidity suggest that the interaction of sodium molybdate with a silica surface could potentially generate both types of acid sites, but dedicated experimental or theoretical studies are needed for confirmation and characterization. nih.govnih.govacs.orgacs.org

Identifying the precise atomic structure of catalytically active sites is fundamental to understanding reaction mechanisms and designing improved catalysts. This is typically achieved through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Various spectroscopic techniques are powerful tools for characterizing the structure and surface of catalysts.

Raman Spectroscopy: This technique is sensitive to the vibrational modes of metal-oxygen bonds and can be used to identify the different structural forms of molybdate species on a catalyst surface. Studies on sodium molybdate have used 2D Raman correlation analysis to characterize the vibrational modes of molybdenum-oxygen bonds, distinguishing between terminal Mo=O bonds and bridging Mo-O-Mo bonds in different crystalline structures (hexagonal and orthorhombic). kangwon.ac.kr

X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and oxidation states of atoms on the catalyst surface. XPS spectra of sodium molybdate have been used to characterize the Mo 3d, O 1s, and Na 1s core levels. ustb.edu.cn

UV-Visible Spectroscopy: This method has been employed to study the speciation of molybdate ions in aqueous solutions. For sodium molybdate, the spectra are characterized by a peak around 207-208 nm, corresponding to the [MoO₄]²⁻ ion. imoa.info

These techniques provide valuable structural information; however, directly correlating these spectral features with specific active sites for a particular catalytic reaction in sodium molybdate requires further investigation.

Computational Methods: Density Functional Theory (DFT) is a powerful computational tool used to model the structure of catalysts, calculate reaction pathways, and identify the most likely active sites. DFT studies have been instrumental in understanding the active sites of various complex molybdenum-based catalysts, such as Mo/zeolite systems for methane (B114726) dehydroaromatization and Co-Mo-S nanostructures for hydrodesulfurization. dntb.gov.uaresearchgate.net These studies can elucidate the structure of different potential active sites and the energetics of reaction intermediates. While DFT has been applied to model reactions in mononuclear molybdenum enzymes and other molybdenum-containing catalysts, tandfonline.comfigshare.comresearchgate.net specific computational studies aimed at identifying the catalytically active sites in sodium molybdate for the applications mentioned are not prominent in the current literature.

Advanced Functional Applications and Optoelectronics

Gas Sensing Capabilities of Molybdenum Sodium Oxide Nanomaterials

Nanomaterials derived from sodium-containing molybdenum compounds are emerging as promising candidates for gas sensing applications due to their high surface-area-to-volume ratio and distinct electronic characteristics. While direct use of a stoichiometric "this compound" as a primary gas sensor is not extensively documented, sodium molybdate (B1676688) (Na₂MoO₄) serves as a critical precursor in the synthesis of various molybdenum-based nanostructures with significant gas sensing capabilities.

The primary mechanism for gas sensing in these semiconductor materials involves the interaction between the material's surface and the target gas molecules. sintef.no Typically, oxygen molecules from the air are adsorbed onto the sensor's surface, where they capture electrons from the conduction band of the n-type semiconductor, creating a charge depletion layer and increasing the material's resistance. researchgate.netacs.org When a reducing gas is introduced, it reacts with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and thereby decreasing the resistance. The magnitude of this resistance change is correlated to the concentration of the target gas. acs.org

Molybdenum trioxide (MoO₃), often synthesized using sodium molybdate, is a widely studied n-type semiconductor for gas detection. montclair.edu Its layered structure is advantageous for gas adsorption and diffusion. researchgate.net Researchers have developed MoS₂/MoOₓ heterostructures through facile hydrothermal methods using sodium molybdate dihydrate as a precursor. sintef.no These materials have demonstrated sensitivity to various volatile organic compounds (VOCs), such as methanol (B129727), ethanol (B145695), isopropanol, and acetone. sintef.no For instance, one study reported a MoS₂/MoOₓ-based chemiresistive sensor with a baseline resistance of 19.9 kΩ that showed significant resistance changes upon exposure to 30,000 ppm of different alcohols at room temperature. sintef.no

The performance of these sensors is highly dependent on the morphology and composition of the nanomaterials. Strategies to enhance sensing performance include creating heterostructures, doping, and controlling the nanostructure's morphology to maximize the active surface area. sintef.noresearchgate.net For example, the formation of MoS₂/MoOₓ heterostructures is believed to open new avenues for designing highly sensitive and selective gas sensors. sintef.no

Table 1: Gas Sensing Performance of Molybdenum-Based Nanomaterials Synthesized with Sodium Molybdate

| Sensing Material | Target Gas | Concentration (ppm) | Operating Temperature | Key Findings |

|---|---|---|---|---|

| MoS₂/MoOₓ Nanoflakes | Methanol | 1000 | Room Temperature | High sensitivity of ~1 MHz/1000 ppm, with a calculated detection limit of 52 ppm. sintef.no |

| MoS₂/MoOₓ Nanoflakes | Ethanol, Isopropanol, Acetone | 30,000 | Room Temperature | Demonstrated distinct responses to different alcohols, indicating potential for selectivity. sintef.no |

| α-MoO₃ Nanowire | Hydrogen (H₂) | 15,000 (1.5%) | Room Temperature | Good response with a sensitivity factor of 0.85 and fast response/recovery times. researchgate.net |

Integration in Electronic Devices and Memory Components

Molybdenum oxides, whose synthesis can involve sodium-based precursors, are considered promising materials for next-generation electronic devices, including nonvolatile memory and energy storage systems. nih.govcambridge.org The interest in these materials stems from their diverse electrical properties, which range from metallic to wide-bandgap semiconducting behavior. nih.gov

In the realm of nonvolatile memory, nanocrystalline molybdenum oxide has been embedded in high-k dielectric films to create memory devices. cambridge.org A study demonstrated a memory device where nanocrystals, primarily MoO₃, were embedded in a Zr-doped HfO₂ film. The memory function of this device was based on a hole trapping-and-detrapping mechanism within the embedded nanocrystals. cambridge.org Such devices are integral for data storage applications where information retention is required without a power source.

Furthermore, molybdenum oxides like MoO₂ and MoO₃ are being investigated as potential anode materials for lithium-ion batteries (LIBs), a critical component of modern electronics. nih.gov Their capacity to serve in energy storage is a key area of research. Molybdenum disulfide (MoS₂), another related material, has also been explored for its potential in low-energy, high-density memory devices. azonano.com MoS₂-based memristors can exhibit controlled resistive switching, which is crucial for developing brain-inspired computing and advanced memory technologies. azonano.com These devices can operate in both volatile (short-term) and non-volatile (long-term) memory modes, mimicking biological synapses. azonano.com

The development of nanomaterials through various synthesis techniques is crucial for these applications. nih.gov The unique properties of nanomaterials, which are not present in their bulk counterparts, are finding rapid application in high-frequency electronics, displays, and energy storage systems. nih.gov

Research on Electrochromic and Photochromic Properties of Alkali Metal Molybdenum Bronzes (MeₓMoO₃, including Na)

Alkali metal molybdenum bronzes, with the general formula AₓMoO₃ (where A is an alkali metal like Na), are a class of materials known for their fascinating electrochromic and photochromic properties. wikipedia.org Electrochromism is the phenomenon where a material reversibly changes its optical properties (color, transmittance) upon the application of a small voltage, while photochromism involves a similar change induced by light. rsc.orgscispace.com

These bronzes possess a metallic luster and their color and electrical properties are highly dependent on the nature and concentration of the intercalated alkali metal. wikipedia.org The structure of these compounds often consists of layers or tunnels of molybdenum oxide frameworks where the alkali metal ions reside. montclair.edu The first alkali molybdenum bronzes were unambiguously synthesized in 1964 by the electrolysis of molten K₂MoO₄+MoO₃. wikipedia.org Similar methods have been used to prepare sodium molybdenum bronzes. acs.orgmontclair.edu

The electrochromic effect in materials like MoO₃ is driven by the insertion and extraction of ions (e.g., Li⁺, H⁺, Na⁺) and electrons. researchgate.netnih.gov For instance, nanocrystalline MoO₃ thin films have been shown to exhibit significant changes in transmittance when subjected to a voltage in a lithium-based electrolyte. researchgate.netresearchgate.net One study found that MoO₃ films could vary their transmittance from 80% to 35% at a wavelength of 550 nm. researchgate.net The presence of sodium ions within the molybdenum oxide structure, as in sodium molybdenum bronzes (NaₓMoO₃), directly influences the electronic band structure and, consequently, the optical response.

Research has also explored hydrogen-sodium co-insertion compounds of molybdenum trioxide, such as Na₀.₂₅(H₂O)y[H₀.₂₅MoO₃], which possess sodium ions in the interlayer space. rsc.org These materials exhibit interesting structural transformations that can affect their properties.

Analogous systems like sodium tungsten bronzes (NaₓWO₃) have been extensively studied for electrochromic applications, particularly for smart windows. sintef.noresearchgate.net These materials exhibit a range of colors from yellowish-green to deep violet depending on the sodium content (x). researchgate.net The principles governing their electrochromic behavior are similar to those of their molybdenum counterparts.

Table 2: Properties of Alkali Molybdenum and Tungsten Bronzes

| Compound Family | Property | Influencing Factor | Potential Application |

|---|---|---|---|

| Sodium Molybdenum Bronze (NaₓMoO₃) | Color, Electrical Conductivity | Sodium content (x) | Electrochromic devices, Sensors |

| Potassium Molybdenum Bronze (KₓMoO₃) | Anisotropic electrical properties | Crystal structure (red, blue, purple phases) | Anisotropic conductors, Charge density wave studies |

| Sodium Tungsten Bronze (NaₓWO₃) | Electrochromic coloration | Sodium content (x) | Smart windows, Optical modulators |

Studies on Thermochromic Phenomena in Molybdenum Oxides with Sodium Influence

Thermochromism, the property of a material to change color in response to a change in temperature, is another area of interest for functional materials. While electrochromism and photochromism in molybdenum oxides and their bronzes are well-documented, specific research focusing on thermochromic phenomena directly influenced by sodium in molybdenum oxides is less prevalent in the reviewed literature.

However, the structural and electronic properties of molybdenum oxides are known to be sensitive to temperature. The insertion of ions, such as sodium, into the molybdenum oxide lattice creates structural defects and alters the electronic states. rsc.org These changes can, in principle, lead to temperature-dependent optical properties. For example, a structural transformation observed around 550 K in a Na-H co-insertion molybdenum bronze was related to changes in the interlayer spacing due to dehydration. rsc.org Such structural transitions are often accompanied by changes in the material's electronic and optical characteristics.

The study of thermochromism is more established in other transition metal oxides, like vanadium dioxide (VO₂). The underlying principle often involves a temperature-induced phase transition that alters the material's band structure and, therefore, its interaction with light. It is plausible that sodium-doped or sodium-intercalated molybdenum oxides could be engineered to exhibit similar thermochromic behavior by tailoring their phase transition temperatures. Further research is needed to specifically explore and characterize the thermochromic properties of sodium molybdenum oxide systems.

Conclusion and Future Research Trajectories

Synthesis of Key Academic Findings in Molybdenum Sodium Oxide Research

Academic research has thoroughly characterized sodium molybdate's primary functions and synthesis methods. The compound is typically produced by dissolving molybdenum trioxide in sodium hydroxide (B78521) between 50-70°C, followed by crystallization. meghachem.orgwikipedia.org This process yields a highly water-soluble, white crystalline salt that is effective in various applications. meghachem.orgmeghachem.org

Key findings from extensive research have established its efficacy in several core areas:

Corrosion Inhibition: Sodium molybdate (B1676688) is a highly effective anodic inhibitor, particularly in industrial water treatment systems. meghachem.orgatamankimya.com It forms a passive, protective film on metal surfaces, which is valued as a non-toxic alternative to other inhibitors like sodium nitrite. meghachem.orgatamankimya.com

Agriculture: As an essential micronutrient, it is crucial for nitrogen fixation in plants, especially legumes. noahchemicals.commeghachem.org Its high solubility in water makes it an excellent choice for fertilizers, addressing molybdenum deficiencies in soil and improving crop yields. meghachem.orgnoahchemicals.com

Catalysis: The compound serves as a catalyst in the production of pigments, dyes, and even in the pharmaceutical industry for the synthesis of therapeutic agents. noahchemicals.comnoahchemicals.com Its catalytic properties are also being explored for the production of biofuels and in photocatalysts for solar energy applications. noahchemicals.com

Material Enhancement: In manufacturing, sodium molybdate is used as an additive in lubricants to confer anti-wear and anti-corrosion properties. noahchemicals.commeghachem.org It also enhances the durability, thermal stability, and mechanical strength of coatings, glass, and ceramics. noahchemicals.com

Interactive Table: Established Applications of Sodium Molybdate